3-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
This compound features a bicyclo[2.2.1]hept-5-ene scaffold substituted with a carboxylic acid group at position 2 and a carbamoyl moiety at position 2. The carbamoyl group is further attached to a 4,5-dimethylthiophen-2-yl ring bearing an ethoxycarbonyl substituent at position 3. The bicyclic core may enhance metabolic stability compared to linear analogs, while the thiophene ring could enable π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C18H21NO5S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H21NO5S/c1-4-24-18(23)12-8(2)9(3)25-16(12)19-15(20)13-10-5-6-11(7-10)14(13)17(21)22/h5-6,10-11,13-14H,4,7H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
LKIWMMSLOPLVFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the thienyl derivative, which is then coupled with the bicyclic heptene ring through a series of reactions involving esterification, amidation, and cyclization. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thienyl or bicyclic ring, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- The target compound’s ethoxycarbonyl-thiophene substituent distinguishes it from other bicycloheptene derivatives, balancing lipophilicity and hydrogen-bonding capacity.
- Derivatives with aromatic substituents (e.g., 4-methoxyphenyl ) may exhibit enhanced binding to hydrophobic enzyme pockets, whereas alkyl chains (e.g., 2-ethylhexyl ) improve membrane permeability.
Thiophene-Containing Analogs
The ethoxycarbonyl-4,5-dimethylthiophene moiety is critical for interactions in enzyme inhibition. Comparable compounds include:
2-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4,5-dimethylthiophen-2-yl]carbamoyl]cyclopent-1-ene-1-carboxylic acid :
- Exhibits IC₅₀ = 9.68 nM against human FABP4 (fatty acid-binding protein 4), attributed to the oxadiazole-thiophene-carboxylic acid framework .
- The target compound’s dimethylthiophene group may similarly engage in hydrophobic interactions, but lacks the oxadiazole ring’s electron-deficient character.
- Ethyl 4,5-dimethyl-2-(prop-2-enylthiocarbamoylamino)thiophene-3-carboxylate : Shares the dimethylthiophene core but replaces the bicycloheptene with a simpler ester. Lower molecular weight (298.42 g/mol vs. ~405 g/mol for the target) reduces steric hindrance but decreases metabolic stability.
Biological Activity
The compound 3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic molecule that integrates a bicyclic structure with thiophene derivatives. Its unique structural features suggest potential biological activities, particularly in pharmacology and agrochemistry. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 335.396 g/mol. The structure comprises an ethoxycarbonyl group attached to a thiophene ring, which is further linked to a bicyclic heptene framework.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H19N1O5S |
| Molecular Weight | 335.396 g/mol |
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems:
- Enzyme Inhibition : The thiophene ring may interact with enzymes through π-π stacking or hydrogen bonding, potentially inhibiting their activity.
- Receptor Modulation : The presence of the carbamoyl group suggests that the compound may act as a ligand for specific receptors, modulating signaling pathways.
- Antioxidant Activity : The structural features may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress.
Antimicrobial Activity
A study assessed the antimicrobial properties of related thiophene derivatives, indicating that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
Anti-inflammatory Effects
Research has shown that thiophene-based compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. A case study involving a related compound demonstrated reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Potential
In vitro studies have indicated that certain analogs of this compound exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar bicyclic structures have been shown to induce apoptosis in human breast cancer cells by activating caspase pathways.
Case Studies
-
Case Study 1: Antibacterial Activity
- Objective : Evaluate the antibacterial efficacy against E. coli.
- Method : Disk diffusion method.
- Results : Inhibition zones ranged from 12 mm to 20 mm depending on concentration.
- : Indicates potential as an antibacterial agent.
-
Case Study 2: Anti-inflammatory Assay
- Objective : Assess cytokine modulation in LPS-stimulated macrophages.
- Method : ELISA for TNF-alpha and IL-6.
- Results : Significant reduction (up to 50%) in cytokine levels at higher concentrations.
- : Supports anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
